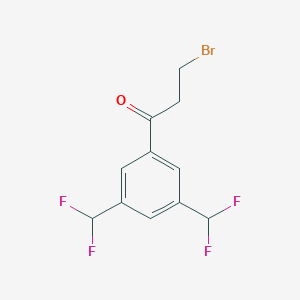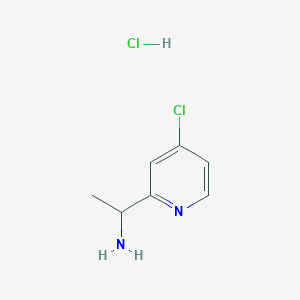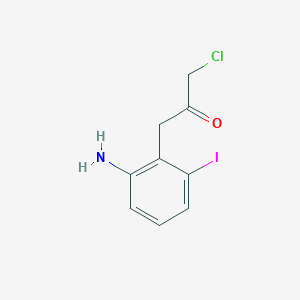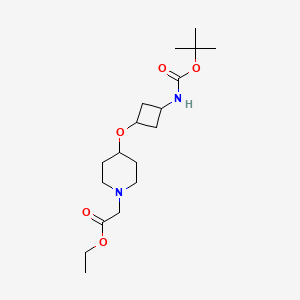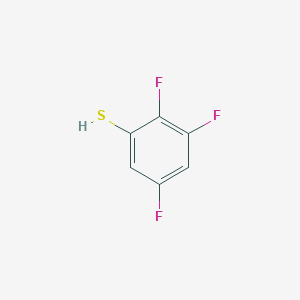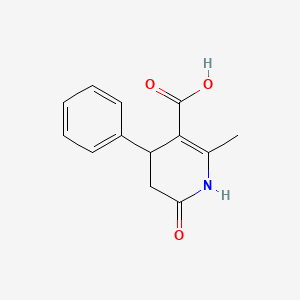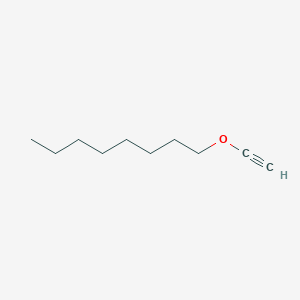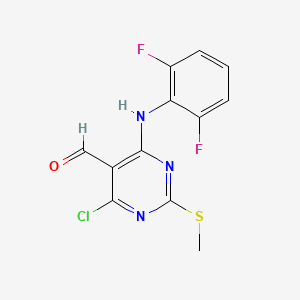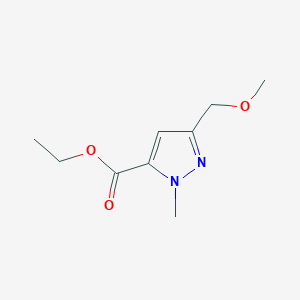
ethyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group, a methoxymethyl group, and a methyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The methoxymethyl and ethyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-methyl-1H-pyrazole-5-carboxylate: Lacks the methoxymethyl group, which may affect its reactivity and applications.
Methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the methoxymethyl and ethyl ester groups, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
ethyl 5-(methoxymethyl)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-14-9(12)8-5-7(6-13-3)10-11(8)2/h5H,4,6H2,1-3H3 |
Clave InChI |
WOVAYKPFRSGPAP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NN1C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


